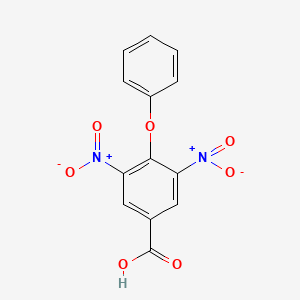

3,5-Dinitro-4-phenoxybenzoic acid

Vue d'ensemble

Description

3,5-Dinitro-4-phenoxybenzoic acid is an organic compound with the chemical formula C7H4O6N2 . It exists as yellow or colorless crystals and has a melting point range of 205 to 207°C . This compound plays several important roles in chemistry and related fields.

Synthesis Analysis

3,5-Dinitro-4-phenoxybenzoic acid can be synthesized from benzoic acid through a nitration reaction. Nitric acid reacts with benzoic acid in the presence of concentrated sulfuric acid to yield 3,5-dinitrobenzoic acid . Alternatively, starting with 3-nitrobenzoic acid also leads to high yields of this compound .

Molecular Structure Analysis

The molecular structure of 3,5-dinitro-4-phenoxybenzoic acid consists of a benzene ring with two nitro groups (NO2) and a phenoxy group (C6H5O) attached. Due to the mesomeric effect of the nitro groups, it is more acidic (pKa = 2.82) than benzoic acid (pKa = 4.20) and 3-nitrobenzoic acid (pKa = 3.47) .

Chemical Reactions Analysis

3,5-Dinitro-4-phenoxybenzoic acid is used by chemists to identify alcohol components in esters. When reacted with various organic substances in the presence of sulfuric acid, it forms derivatives with sharp melting points. For instance, alcohols can be identified by the melting point of their esters with 3,5-dinitrobenzoic acid . Here’s an example of an identified derivative: 3,5-dinitrobenzoic acid-2-propylester (melting point: 123°C) .

Applications De Recherche Scientifique

Solubility and Solvation Parameters

- Solute Descriptors from Solubility Data : 3,5-dinitro-2-methylbenzoic acid, closely related to 3,5-dinitro-4-phenoxybenzoic acid, has been studied for its solubility in various organic solvents. This research provides valuable solute descriptors for the Abraham solvation parameter model, enhancing our understanding of the solubility behavior of similar compounds (Ye et al., 2011).

Thermal Decomposition and Kinetics

- Thermal Decomposition Analysis : The thermal decomposition characteristics of 3,5-dinitro-4-methylbenzoic acid, a compound similar to 3,5-dinitro-4-phenoxybenzoic acid, have been analyzed using differential calorimetric techniques. This study contributes to our understanding of the autocatalytic behavior and decomposition processes of such compounds (Sanchirico, 2015).

Crystallography and Molecular Interactions

- Crystal Structures and Hydrogen Bonding : Research on the crystal structures of co-crystal adducts of 3,5-dinitrobenzoic acid with other compounds has revealed intricate hydrogen-bonded and π–π-bonded structures. These findings are significant for understanding the molecular interactions and structural dynamics of similar compounds (Smith & Lynch, 2014).

Physico-Chemical Properties and Applications

- N-Alkoxy Derivatives and Properties : The synthesis and characterization of N-alkoxy-3,5-dinitro-4-aminobenzoic acid derivatives, closely related to 3,5-dinitro-4-phenoxybenzoic acid, provide insights into their varied properties such as acidity, fluorescence, and complexing abilities. This research broadens the scope of potential applications for these compounds (Tudose et al., 2010).

Organic Synthesis and Catalysis

- Tetrahydropyranylation of Alcohols and Phenols : The use of 3,5-dinitrobenzoic acid as an effective and economical catalyst in the tetrahydropyranylation of alcohols and phenols highlights its potential in organic synthesis. This showcases the versatility of 3,5-dinitro-4-phenoxybenzoic acid and related compounds in synthetic applications (Reddy & Satyanarayana, 2014).

Electrocatalysis and Electrochemistry

- Voltammetric Behavior on Modified Electrodes : The electrochemical study of 3,5-dinitrobenzoic acid, particularly its behavior on modified electrodes, has implications for the development of advanced electrochemical sensors and devices. This research could guide the utilization of similar compounds in electrocatalysis (Moscoso et al., 2016).

Photovoltaic Applications

- Graphene-Linked Organic Photovoltaic Devices : The incorporation of 3,5-dinitrobenzoyl into graphene oxide, creating a composite material, demonstrates its potential use in enhancing the performance of organic bulk heterojunction photovoltaic devices. This suggests a promising avenue for energy-related applications of 3,5-dinitro-4-phenoxybenzoic acid and its derivatives (Stylianakis et al., 2012).

Mécanisme D'action

Regarding its mechanism of action, 3,5-dinitrobenzoic acid derivatives containing aromatic ring nitro groups may be useful in the search for new antifungal drugs. Ethyl 3,5-dinitrobenzoate exhibits potent antifungal activity against Candida spp., and its structure suggests involvement with the fungal cell membrane. Modeling against Candida albicans reveals a multitarget antifungal mechanism, including interference in ergosterol synthesis .

Propriétés

IUPAC Name |

3,5-dinitro-4-phenoxybenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2O7/c16-13(17)8-6-10(14(18)19)12(11(7-8)15(20)21)22-9-4-2-1-3-5-9/h1-7H,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRAPHPGUTNFWGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C=C(C=C2[N+](=O)[O-])C(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B3261998.png)

![1-[(2-methylpropan-2-yl)oxycarbonyl]-2-(naphthalen-1-ylmethyl)pyrrolidine-2-carboxylic Acid](/img/structure/B3262043.png)

![2-[(4-Chloro-benzyl)-methyl-amino]-ethanol](/img/structure/B3262046.png)